![molecular formula C19H29N3O B2988218 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one CAS No. 2175978-59-1](/img/structure/B2988218.png)
3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C19H29N3O and its molecular weight is 315.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological activity, focusing on its pharmacological effects, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H32N4O with a molecular weight of approximately 308.47g/mol. The structural composition includes a dihydropyrimidinone core, which is known for its diverse biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in critical signaling pathways. Specifically, the presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and kinases, which could influence cellular proliferation and survival pathways.
Antiviral Activity
A study evaluating piperidine derivatives found that certain modifications can enhance antiviral properties against viruses such as HIV-1. The structure-activity relationship (SAR) analysis indicated that compounds with similar piperidine frameworks exhibited significant antiviral activity, suggesting that our compound may also possess similar properties .
Antimicrobial Activity
The antimicrobial potential of piperidine derivatives has been documented extensively. A comparative analysis showed that derivatives can exhibit varying degrees of activity against bacterial strains like Staphylococcus aureus and Pseudomonas aeruginosa. The observed minimum inhibitory concentrations (MICs) for related compounds indicate promising antimicrobial properties, which warrant further investigation for our compound .
Cytotoxicity
Cytotoxicity studies are crucial for assessing the safety profile of new compounds. Preliminary data suggest that the cytotoxic effects of piperidine derivatives can vary significantly based on their structural modifications. For instance, certain derivatives demonstrated cytotoxic concentrations (CC50) in the range of 54 μM to 100 μM in cell lines, indicating a need for further evaluation of our compound's safety profile .
Case Studies
- In Silico Studies : Recent computational studies using tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) have predicted a broad spectrum of biological activities for piperidine derivatives. These studies highlight potential interactions with various protein targets, suggesting therapeutic applications in cancer treatment and central nervous system disorders .
- Synthesis and Evaluation : A synthesis study involving related piperidine derivatives reported successful creation and evaluation against several pathogens. This underscores the importance of structural modifications in enhancing biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of compounds structurally similar to This compound :
常见问题
Q. Synthesis and Optimization
Basic Question: What synthetic routes are commonly employed for synthesizing 3-{[1-(Cyclopentylmethyl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one? Methodological Answer: The compound can be synthesized via multi-step reactions involving piperidine and pyrimidinone intermediates. Key steps include:
- Cyclopropane Introduction: Cyclopropyl groups are typically introduced via nucleophilic substitution or cyclopropanation using diazo compounds.
- Piperidine Functionalization: The cyclopentylmethyl group is added to piperidine through alkylation or reductive amination .
- Coupling Reactions: Suzuki or Buchwald-Hartwig couplings may link the piperidine and pyrimidinone moieties.
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures purity .
Advanced Question: How can regioselectivity challenges during the alkylation of the piperidine ring be addressed? Methodological Answer: Regioselectivity in piperidine alkylation is influenced by steric and electronic factors. Strategies include:
- Protecting Groups: Temporarily blocking reactive sites (e.g., using Boc groups) to direct substitution to the desired position.
- Catalytic Conditions: Employing Pd-catalyzed cross-coupling to enhance selectivity at the 4-position of piperidine .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered positions .
Q. Structural Characterization
Basic Question: What techniques are used to confirm the crystal structure of this compound? Methodological Answer:
- X-Ray Diffraction (XRD): Single-crystal XRD with SHELX software refines atomic coordinates and bond angles. Data collection at low temperature (e.g., 100 K) reduces thermal motion artifacts .
- NMR Spectroscopy: 1H and 13C NMR verify substituent positions (e.g., cyclopropane protons at δ 0.5–1.5 ppm; piperidine methylene at δ 2.5–3.5 ppm) .
Advanced Question: How can conflicting data between XRD and NMR regarding molecular conformation be resolved? Methodological Answer:
- Dynamic NMR: Assess rotational barriers of flexible groups (e.g., cyclopentylmethyl) to identify equilibrium conformations.
- DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate the dominant conformation observed in XRD .
Q. Pharmacological Profiling
Basic Question: What in vitro assays are suitable for evaluating the biological activity of this compound? Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.
- Cell Viability Assays: MTT or ATP-luciferase assays assess cytotoxicity in relevant cell lines (e.g., cancer or neuronal models) .
Advanced Question: How can discrepancies between in vitro potency and in vivo efficacy be analyzed? Methodological Answer:
- Pharmacokinetic Studies: Measure plasma half-life, bioavailability, and blood-brain barrier penetration (e.g., using LC-MS/MS).
- Metabolite Identification: Incubate the compound with liver microsomes to detect active/inactive metabolites contributing to efficacy gaps .
Q. Analytical Method Development
Basic Question: How can impurities in the compound be identified and quantified? Methodological Answer:
- HPLC-MS: Use C18 columns (gradient: 0.1% formic acid in water/acetonitrile) coupled with high-resolution MS to detect trace impurities (e.g., dealkylated byproducts) .
- Reference Standards: Compare retention times and spectra with certified impurities (e.g., dihydropyrimidinone derivatives listed in pharmacopeial guidelines) .
Advanced Question: What strategies validate the stability-indicating methods for this compound under stressed conditions? Methodological Answer:
- Forced Degradation: Expose the compound to heat (80°C), humidity (75% RH), and UV light to generate degradation products.
- Method Robustness: Test pH (2–9), column temperatures (25–40°C), and flow rates (0.8–1.2 mL/min) to ensure resolution of degradation peaks .
Q. Safety and Handling
Basic Question: What safety protocols are recommended for handling this compound? Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of fine powders.
- First Aid: For skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution .
Advanced Question: How can accidental release or decontamination be managed in a lab setting? Methodological Answer:
- Spill Control: Absorb liquid spills with inert materials (e.g., vermiculite) and dispose as hazardous waste.
- Decontamination: Wipe surfaces with 70% ethanol or 10% sodium bicarbonate solution, followed by validation via swab testing .
属性
IUPAC Name |
3-[[1-(cyclopentylmethyl)piperidin-4-yl]methyl]-6-cyclopropylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19-11-18(17-5-6-17)20-14-22(19)13-16-7-9-21(10-8-16)12-15-3-1-2-4-15/h11,14-17H,1-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKSTALLNPMFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。